molecular formula C6H7NO4S B15108465 Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 65618-23-7

Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B15108465
CAS No.: 65618-23-7
M. Wt: 189.19 g/mol
InChI Key: FNXJXKDQSFXRQW-UHFFFAOYSA-N
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Description

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable compound for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester typically involves the reaction of thiazolidine derivatives with ethyl chloroformate. One common method is the Knoevenagel condensation reaction, where thiazolidine derivatives react with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Functionalized thiazolidine derivatives with various substituents.

Scientific Research Applications

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anticonvulsant, antimicrobial, and anticancer properties. It is also studied for its potential use in treating neurological disorders and infections.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. The presence of sulfur and nitrogen atoms in the ring structure allows for strong interactions with biological molecules, enhancing its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A similar compound with a five-membered ring containing sulfur and nitrogen, known for its antidiabetic properties.

    Thiazolidine-4-one: Another related compound with a similar ring structure, studied for its antimicrobial and anticancer activities.

    Thiazolidine-2-thione: A compound with a sulfur atom at the second position, known for its antioxidant and anti-inflammatory properties.

Uniqueness

3-Thiazolidinecarboxylic acid, 2,4-dioxo-, ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination enhances its pharmacological properties and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its diverse biological activities set it apart from other similar compounds.

Properties

CAS No.

65618-23-7

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C6H7NO4S/c1-2-11-5(9)7-4(8)3-12-6(7)10/h2-3H2,1H3

InChI Key

FNXJXKDQSFXRQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C(=O)CSC1=O

Origin of Product

United States

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